molecular formula C8H17NO2 B13618032 4-(Aminomethyl)-2,2-dimethyltetrahydro-2h-pyran-4-ol

4-(Aminomethyl)-2,2-dimethyltetrahydro-2h-pyran-4-ol

Cat. No.: B13618032
M. Wt: 159.23 g/mol
InChI Key: DVGXRMQCSUZQER-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically uses catalytic transformation of renewable biomass into value-added chemicals, leveraging the presence of abundant oxygen-containing groups such as hydroxyl and aldehyde . The reaction conditions often involve thermocatalysis, electrocatalysis, or photocatalysis to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of renewable biomass as a starting material makes this approach sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the aminomethyl group may produce primary amines.

Scientific Research Applications

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(aminomethyl)-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C8H17NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-6,9H2,1-2H3

InChI Key

DVGXRMQCSUZQER-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CN)O)C

Origin of Product

United States

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